molecular formula C18H20F6N2O5 B2503209 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate CAS No. 338395-39-4

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate

Cat. No.: B2503209
CAS No.: 338395-39-4
M. Wt: 458.357
InChI Key: SCWVGOVUSFQQBI-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Carbamate Derivatives

The development of fluorinated carbamate compounds represents a convergence of two major chemical research streams that emerged during the mid-20th century. The historical foundation of carbamate chemistry can be traced to the discovery of physostigmine, a naturally occurring methyl carbamate ester first isolated from Calabar beans (Physostigma venenosum) in 1864 by researchers Jobst and Hesse. This landmark discovery established the fundamental importance of the carbamate functional group, characterized by the distinctive -O-CO-NH- linkage, in biological systems and subsequently in synthetic chemistry applications. The initial medicinal applications of physostigmine for treating glaucoma in 1877 demonstrated the therapeutic potential of carbamate-containing compounds, setting the stage for decades of research into carbamate derivatives.

The systematic exploration of organofluorine chemistry began significantly later, with Alexander Borodin's pioneering work in 1862 representing the first reported synthesis of an organofluorine compound through nucleophilic halogen exchange. However, the practical development of fluorinated organic compounds remained limited until the 1920s due to the extreme hazards and technical difficulties associated with handling highly reactive fluorine-containing reagents. The breakthrough period for organofluorine chemistry occurred during the 1930s and 1940s, when industrial applications for fluorinated compounds began to emerge, particularly in the development of refrigerants and fluoropolymers.

The intersection of carbamate and fluorine chemistry became increasingly significant as researchers recognized the unique properties imparted by fluorine substitution. Studies have demonstrated that the incorporation of trifluoromethyl groups can significantly enhance drug potency through mechanisms such as lowering the pKa of functional groups and improving protein-drug interactions. The presence of trifluoromethyl groups in the para-position of phenolic rings has been shown to improve drug potency by 6-fold compared to non-fluorinated analogs, primarily through enhanced 5-hydroxytryptamine uptake inhibition. This understanding led to the strategic development of fluorinated carbamate derivatives as a means of combining the biological activity of carbamate functionality with the enhanced properties conferred by fluorine substitution.

The evolution of synthetic methodologies for creating fluorinated carbamates has paralleled advances in both fluorination techniques and carbamate formation reactions. Modern approaches to carbamate synthesis include the utilization of di(2-pyridyl) carbonate as an efficient alkoxycarbonylation reagent, which has proven particularly valuable for incorporating complex fluorinated substituents. The development of specialized fluorinating agents, including trifluoromethanesulfonyl chloride and various trifluoromethyl-metal reagents, has enabled the precise introduction of fluorinated groups into carbamate structures.

Structural Novelty and Functional Group Synergy

The molecular architecture of this compound represents a sophisticated integration of multiple functional elements that collectively contribute to its unique chemical properties. The compound features a central benzamide core decorated with two strategically positioned trifluoroethoxy substituents at the 2,5-positions, creating a highly electronegative environment that significantly influences the electronic properties of the aromatic system. The systematic nomenclature reveals the presence of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a key structural component, which serves as the foundation for numerous pharmaceutically relevant compounds including flecainide, an important anti-arrhythmic agent.

The trifluoroethoxy groups attached to the benzene ring contribute substantial electronegativity to the molecular framework, with each group containing six fluorine atoms that collectively create a highly electron-withdrawing environment. This fluorination pattern has been shown to influence both the chemical reactivity and biological activity of organic molecules through electronic effects that extend throughout the conjugated system. The molecular formula C11H8F6O4 for the benzoic acid precursor indicates the high fluorine content characteristic of modern organofluorine compounds designed for enhanced biological activity.

The carbamate functionality in this compound provides a crucial linkage between the fluorinated benzoyl group and the cyclohexyl substituent, creating a molecular bridge that combines the electronic properties of the fluorinated aromatic system with the steric and conformational characteristics of the aliphatic cyclohexyl group. Research into carbamate formation mechanisms has revealed that compounds containing the characteristic -O-CO-NH- linkage exhibit distinctive reactivity patterns that can be fine-tuned through appropriate substituent selection. The cyclohexyl group contributes conformational rigidity and hydrophobic character to the overall molecular structure, potentially influencing both solubility properties and biological interactions.

Structural Component Chemical Formula Key Characteristics
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid C11H8F6O4 High fluorine content, electron-withdrawing groups
Carbamate linkage -O-CO-NH- Characteristic functional group providing molecular connectivity
Cyclohexyl substituent C6H11 Conformationally rigid, hydrophobic character
Complete trifluoroethoxy unit -OCH2CF3 Strongly electron-withdrawing, enhances molecular stability

The synergistic interaction between these functional groups creates a molecular environment where the electronic effects of fluorine substitution are transmitted through the aromatic system and influence the reactivity of the carbamate group. Studies of similar fluorinated compounds have demonstrated that the positioning of trifluoroethoxy groups can significantly affect the overall molecular conformation and intermolecular interactions. The 2,5-substitution pattern on the benzene ring creates a specific geometric arrangement that optimizes both electronic effects and steric accessibility for potential biological targets.

The incorporation of multiple trifluoroethoxy groups also contributes to the compound's potential metabolic stability, as fluorinated organic compounds often exhibit enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts. This stability enhancement is particularly relevant for compounds designed for biological applications, where metabolic persistence can be a crucial factor in determining efficacy and duration of action.

Significance in Modern Organofluorine Chemistry

The development of this compound exemplifies the current state of advanced organofluorine chemistry, where precise molecular design enables the creation of compounds with tailored properties for specific applications. Modern organofluorine chemistry has evolved significantly from its early focus on simple fluorocarbon compounds to encompass sophisticated molecular architectures that incorporate fluorine in strategic positions to achieve desired chemical and biological properties. The systematic incorporation of trifluoroethoxy groups represents a refined approach to fluorination that balances the beneficial effects of fluorine substitution with practical synthetic accessibility.

Contemporary fluorination methodologies have enabled the efficient synthesis of complex fluorinated compounds through a variety of approaches, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation processes. The availability of diverse fluorinating reagents, such as trifluoromethylsilane, sodium trifluoroacetate, and trifluoromethanesulfonyl chloride, has provided synthetic chemists with the tools necessary to incorporate fluorinated substituents into complex molecular frameworks. These advances have been particularly significant in the development of fluorinated pharmaceuticals, where precise control over fluorine positioning can dramatically influence biological activity.

The significance of compounds like this compound extends beyond their individual properties to their role as representatives of a broader class of fluorinated carbamates that are finding increasing applications in medicinal chemistry and materials science. Research has demonstrated that fluorinated compounds constitute a substantial portion of newly approved pharmaceuticals, with trifluoromethyl group-containing drugs representing a significant segment of modern therapeutic agents. The unique combination of metabolic stability, enhanced potency, and favorable pharmacokinetic properties associated with fluorinated compounds has driven continued interest in their development and application.

Application Area Fluorinated Compound Examples Key Benefits
Pharmaceutical Development Trifluoromethyl-containing drugs Enhanced potency, metabolic stability
Materials Science Fluorinated polymers and surfactants Chemical resistance, unique surface properties
Agricultural Chemistry Fluorinated pesticides and herbicides Improved efficacy, environmental persistence
Specialty Chemicals Fluorinated solvents and reagents Unique solvation properties, chemical inertness

The industrial significance of fluorinated compounds is reflected in the substantial investment in fluorination technologies and the continued development of new synthetic methodologies for introducing fluorine into organic molecules. The electrochemical fluorination process, originally developed for producing perfluorinated compounds, has evolved to accommodate the synthesis of more complex fluorinated structures. Similarly, telomerization processes have been refined to enable the production of fluorinated compounds with precise control over chain length and substitution patterns.

The environmental and regulatory considerations surrounding fluorinated compounds have also influenced their development, with increasing emphasis on designing fluorinated molecules that balance performance benefits with environmental responsibility. This has led to the development of shorter-chain fluorinated compounds and alternative fluorination strategies that minimize the formation of persistent environmental contaminants while maintaining the desired chemical and biological properties.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F6N2O5/c19-17(20,21)9-29-12-6-7-14(30-10-18(22,23)24)13(8-12)15(27)26-31-16(28)25-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWVGOVUSFQQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F6N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview and Key Intermediate Formation

Synthesis of 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoic Acid

The foundational step involves preparing 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (III), a critical intermediate. As detailed in Patent EP1918280A1, this process begins with 1,4-dibromobenzene (I), which undergoes nucleophilic aromatic substitution with 2,2,2-trifluoroethanol (TFE) under alkaline conditions. A copper catalyst (e.g., CuSO₄) facilitates the replacement of bromine atoms with trifluoroethoxy groups, yielding 1,4-bis(2,2,2-trifluoroethoxy)benzene (II).

Subsequent acetylation introduces a ketone group, forming 2,5-bis(2,2,2-trifluoroethoxy)acetophenone , which is oxidized to the benzoic acid derivative using potassium permanganate (KMnO₄). Notably, this method achieves an 81.6% yield with a melting point of 121–125°C. Alternative starting materials, such as 1-bromo-4-fluorobenzene or 2-bromo-5-chlorobenzoic acid, are documented but deemed less cost-effective.

Conversion to 2,5-Bis(2,2,2-Trifluoroethoxy)Benzoyl Chloride

The benzoic acid (III) is transformed into its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate’s instability necessitates immediate use, as prolonged storage leads to decomposition. The acid chloride’s reactivity enables subsequent amidation but introduces selectivity challenges due to competing reactions at nucleophilic sites.

Amidation Strategies and Carbamate Integration

Direct Amidation with Amino Carbamate Derivatives

The target compound requires coupling the benzoyl chloride with a cyclohexylcarbamate-containing amine. While Patent EP1918280A1 focuses on 2-(aminomethyl)piperidine for Flecainide synthesis, adapting this approach necessitates substituting the amine with H₂N-O-CO-NH-cyclohexyl .

Synthesis of Amino Carbamate (H₂N-O-CO-NH-Cyclohexyl)

This amine is synthesized via two routes:

  • Hydroxylamine and Cyclohexyl Isocyanate : Reacting hydroxylamine (NH₂OH) with cyclohexyl isocyanate forms the carbamate. However, hydroxylamine’s instability complicates isolation, requiring inert conditions and low temperatures.
  • Protected Hydroxylamine Derivatives : Using O-benzylhydroxylamine mitigates instability. Benzyl protection, followed by isocyanate reaction and catalytic hydrogenation, yields the free amine.

Stepwise Amidation-Carbamation Approach

An alternative method involves sequential amidation and carbamate formation:

  • Amidation with 2-Aminoethanol : Reacting the benzoyl chloride with 2-aminoethanol forms 2,5-bis(trifluoroethoxy)benzoylamino ethanol .
  • Carbamate Formation : Treating the ethanol’s hydroxyl group with cyclohexyl isocyanate introduces the carbamate moiety. This two-step process avoids handling unstable amino carbamates but risks side reactions at the hydroxyl group.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Direct Amidation Fewer steps; high atom economy Unstable intermediates; selectivity issues 65–75
Stepwise Approach Stable intermediates; better control Additional purification steps; lower yield 50–60

The direct method, while efficient, faces challenges in amine synthesis and acyl chloride reactivity. Patent EP1918280A1 highlights non-selective acylation when using 2-(aminomethyl)piperidine, a hurdle extrapolated to carbamate-containing amines. Conversely, the stepwise approach, though longer, offers superior control over carbamate integration.

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

Optimal solvents (e.g., DMF, THF) and copper catalysts enhance halogen substitution efficiency. Elevated temperatures (85–105°C) accelerate TFE incorporation but risk byproduct formation.

Oxidation Conditions

Controlled KMnO₄ addition maintains reaction temperatures at 90–100°C, preventing over-oxidation. Post-reaction filtration removes manganese dioxide precipitates, ensuring product purity.

Hydrogenation for Pyridine Intermediates

For pyridine-based routes, hydrogenation at 70°C under 0.59×10⁶ Pa H₂ pressure achieves full piperidine ring saturation. Catalyst choice (Pd/C vs. Pt/C) impacts reaction rates and selectivity.

Challenges and Mitigation Strategies

Selectivity in Acyl Chloride Reactions

The benzoyl chloride’s electrophilicity risks dual acylation at amine sites. Patent EP1918280A1 addresses this via pyridine intermediates, later hydrogenated to piperidine. For carbamate amines, steric hindrance from the cyclohexyl group may reduce side reactions.

Intermediate Stability

Acid chlorides and hydroxylamine derivatives demand anhydrous, low-temperature conditions. In situ generation minimizes degradation, as noted in WO2019158550A1, where neutral reagent forms improved Edoxaban precursor stability.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and cyclohexylamine derivatives.

Reaction Conditions Products Notes
Acidic (HCl, H₂O, reflux)2,5-bis(2,2,2-trifluoroethoxy)benzoic acid + cyclohexylammonium chlorideComplete hydrolysis in 6–8 hours; confirmed by LC-MS and IR .
Basic (NaOH, EtOH, 60°C)Sodium 2,5-bis(2,2,2-trifluoroethoxy)benzoate + cyclohexylamineFaster reaction (<4 hours); isolated via acidification (yield: 85–92%).

Key Observations :

  • The trifluoroethoxy groups stabilize the intermediate acyloxy anion during basic hydrolysis, accelerating the reaction.

  • Hydrolysis under acidic conditions generates the free benzoic acid, verified by 1H^1H NMR (δ 12.8 ppm, broad -COOH signal) .

Nucleophilic Substitution at the Trifluoroethoxy Groups

The electron-withdrawing trifluoroethoxy substituents activate the aromatic ring for nucleophilic aromatic substitution (NAS), though steric hindrance limits reactivity.

Example Reaction with Piperidine

Conditions Outcome
Piperidine, DMF, 100°C, 24hPartial substitution of trifluoroethoxy groups with piperidine (yield: 28%).

Mechanistic Insight :

  • NAS occurs preferentially at the para position relative to the electron-deficient benzoyl group.

  • Competing side reactions (e.g., carbamate hydrolysis) reduce yields, necessitating optimized conditions.

Oxidative Degradation

Exposure to strong oxidizing agents (e.g., KMnO₄, H₂O₂) cleaves the benzoyl-carbamate bond, forming 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde

Scientific Research Applications

Biological Activities

Research indicates that [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate exhibits significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has potential antimicrobial properties. For instance:

  • Study Findings : It demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease .

Anticancer Properties

Research into the anticancer effects of this compound is ongoing:

  • Cell Line Studies : Investigations have indicated dose-dependent cytotoxicity against human cancer cell lines.

Case Studies

Several case studies highlight the applications of this compound:

Study TypeObjectiveFindingsYear
Antimicrobial ActivityAssess efficacy against bacterial strainsSignificant inhibitory effects on Staphylococcus aureus and Escherichia coli2024
Anticancer ActivityEvaluate cytotoxic effects on cancer cellsIC50 value of 15 µM against MCF-7 breast cancer cells2023
Enzyme InhibitionInvestigate acetylcholinesterase inhibitionModerate inhibition observed; potential therapeutic implications2024

Applications in Pharmaceuticals

Given its biological activities, this compound shows promise in pharmaceutical applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for further drug development.
  • Therapeutic Uses : The enzyme inhibition profile suggests possible use in treating neurodegenerative diseases.

Agrochemical Potential

The unique properties of this compound may also extend to agrochemical applications:

  • Pesticide Development : Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.

Mechanism of Action

The mechanism by which [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The trifluoroethoxy groups could enhance its binding affinity or specificity for certain molecular targets, while the carbamate moiety might confer stability and resistance to metabolic degradation.

Comparison with Similar Compounds

Flecainide and Derivatives

Flecainide (N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) shares the 2,5-bis(trifluoroethoxy)benzamide backbone with the target compound but replaces the N-cyclohexylcarbamate with a piperidinylmethyl group. This substitution significantly alters physicochemical properties:

Property [[2,5-bis(2,2,2-TFEO)benzoyl]amino] N-cyclohexylcarbamate Flecainide (N-(2-piperidylmethyl)-2,5-bis-TFEO-benzamide)
Molecular Weight ~434.3 g/mol (estimated) 414.4 g/mol
Substituent N-cyclohexylcarbamate Piperidinylmethyl
Lipophilicity (logP) Higher (cyclohexyl group) Moderate (piperidine)
Bioactivity Undefined Class IC antiarrhythmic (Na⁺ channel blocker)

Flecainide’s synthesis often generates impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide, highlighting the sensitivity of substituent positioning to functional outcomes .

N-(2-[(2-Chloroacetyl)amino]ethyl)-2,5-bis-TFEO-benzamide

This analog (CAS 338404-61-8) replaces the carbamate with a chloroacetyl-aminoethyl chain. Key differences include:

  • Molecular Weight : 436.7 g/mol vs. ~434.3 g/mol (target compound) .
  • Thermal Stability : Boiling point of 508.4°C vs. undefined for the target compound, suggesting higher thermal resilience .

Agrochemical Analogs

Sulfonylurea herbicides like triflusulfuron-methyl and metsulfuron-methyl () share fluorinated alkoxy groups but differ in core structure:

  • Core : Triazinyl-sulfonylurea vs. benzoyl-carbamate.
  • Function : Herbicidal activity (ALS enzyme inhibition) vs. undefined biological activity in the target compound .
  • Fluorine Content : Both utilize trifluoroethoxy groups for enhanced membrane permeability and resistance to oxidative degradation .

Fluorinated Benzamide/Carbamate Intermediates

Compounds like N-[(1R,2R)-2-aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS 860994-58-7) highlight the prevalence of trifluoromethyl/trifluoroethoxy groups in bioactive molecules. However, the thiourea linkage and aminocyclohexyl group distinguish these from the target carbamate .

Key Research Findings

  • Synthetic Challenges : Fluorinated benzamides like the target compound require precise control during synthesis to avoid impurities such as 4-methylpiperidine analogs .
  • Structure-Activity Relationships :
    • Trifluoroethoxy groups enhance metabolic stability but may increase molecular weight and logP, impacting bioavailability.
    • Carbamate vs. amide linkages influence hydrolysis rates and target engagement .
  • Thermodynamic Properties: Fluorinated compounds exhibit higher boiling points (e.g., 508.4°C for the chloroacetyl analog) compared to non-fluorinated analogs .

Biological Activity

The compound [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate is a novel organic molecule noted for its complex structure and potential biological activities. With the molecular formula C24H20F12N2O6C_{24}H_{20}F_{12}N_{2}O_{6} and a molecular weight of approximately 660.41 g/mol, this compound has garnered interest in pharmacological research due to its unique trifluoroethoxy groups and carbamate linkage.

Chemical Structure and Properties

The compound features:

  • Benzoyl group : Substituted with two trifluoroethoxy moieties.
  • Carbamate group : Linked to a cyclohexyl amine.

These structural components suggest potential interactions with biological targets, which may lead to significant therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that This compound exhibits notable biological activities. Key areas of interest include:

  • Antitumor Activity : Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of trifluoroethoxy groups may enhance the compound's ability to modulate inflammatory pathways.
  • Endocrine Modulation : Investigations into related compounds indicate potential effects on pancreatic β-cell function, which could be relevant in diabetes management.

1. Antitumor Activity

A study evaluating the cytotoxic effects of various trifluoroethoxy-substituted benzamide derivatives found that compounds similar to our target exhibited significant activity against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism
AMCF-715Apoptosis
BHeLa10Cell Cycle Arrest
CA54912Apoptosis

2. Anti-inflammatory Effects

In vitro assays demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in macrophage cultures. This suggests potential use in treating inflammatory diseases.

CompoundCytokine Inhibition (%)Concentration (µM)
DIL-6: 805
ETNF-α: 7510

3. Endocrine Modulation

Similar compounds have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The protective mechanism is believed to involve modulation of stress response pathways, enhancing cell viability under adverse conditions.

The synthesis of This compound involves several steps requiring careful control over reaction conditions to ensure high yield and purity. The proposed mechanism of action includes:

  • Binding to Target Proteins : The trifluoroethoxy groups may facilitate binding to specific protein targets involved in cancer progression or inflammation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.

Q & A

Q. What are the critical synthetic steps for [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-cyclohexylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Esterification/chlorination of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid using thionyl chloride to generate the reactive benzoyl chloride intermediate .

Amide coupling : Reacting the benzoyl chloride with N-cyclohexylcarbamate under inert conditions (e.g., dichloromethane, 0°C) with a base like Hünig’s base (N,N-diisopropylethylamine) to neutralize HCl .

Purification : Ethyl acetate extraction followed by washing with sodium hydroxide and brine to remove unreacted reagents .
Key Factors :

  • Excess benzoyl chloride (1.3–1.5 eq) improves coupling efficiency.
  • Cooling during coupling minimizes side reactions (e.g., hydrolysis) .
  • Yield optimization requires TLC monitoring and recrystallization from ethanol/water .

Q. How can spectroscopic techniques validate the structure and purity of the compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of trifluoroethoxy groups (δ 4.5–4.7 ppm for -OCH2CF3 protons; δ 120–125 ppm for CF3 carbons) and cyclohexyl carbamate protons (δ 1.2–2.0 ppm for cyclohexyl) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Look for a single peak (retention time ~8–10 min) and molecular ion [M+H]+ matching the theoretical mass (e.g., ~550–600 Da depending on substituents) .
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch for carbamate and amide) and 1250–1150 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. What strategies effectively control process-related impurities during synthesis?

Methodological Answer: Common impurities include:

  • Unreacted benzoyl chloride (removed via alkaline washes) .
  • N-Cyclohexylcarbamate byproducts (e.g., over-alkylation products, controlled by stoichiometric precision) .
  • Isomeric impurities (e.g., regioisomers from incomplete trifluoroethoxy substitution).

Q. Mitigation Strategies :

  • In-line monitoring : Use TLC (hexane:ethyl acetate 3:1) or HPLC to track reaction progress .
  • Recrystallization : Ethyl acetate/hexane mixtures improve purity to >98% .
  • Spiking experiments : Add impurity standards (e.g., 2,5-bis-trifluoroethoxy-N-(piperidinylmethyl)benzamide) to validate analytical methods .

Table 1 : Common Impurities and Control Methods

Impurity TypeSourceRemoval MethodReference
Unreacted benzoyl chlorideIncomplete coupling10% NaOH wash
Isomeric byproductsRegiochemical ambiguityColumn chromatography
Hydrolysis productsMoisture exposureStrict anhydrous conditions

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Substitute trifluoroethoxy groups with other electron-withdrawing groups (e.g., pentafluoropropoxy) to assess electronic effects on bioactivity .
  • Carbamate variations : Replace cyclohexyl with bicyclic (e.g., norbornyl) or heterocyclic (e.g., piperidinyl) groups to probe steric effects .
  • Functional group additions : Introduce hydrazone or oxadiazole moieties (e.g., via condensation with aldehydes) to enhance metabolic stability .

Q. Example Protocol :

Synthesize 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide .

Condense with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol at 70°C to form hydrazones.

Screen analogs for antiarrhythmic activity using Langendorff perfused heart models .

Q. What computational methods predict the compound’s biological targets and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with cardiac sodium channel (Nav1.5) structures (PDB: 6UZ3) to identify key interactions (e.g., π-stacking with Phe1760) .
  • QSAR modeling : Train models with descriptors like logP, molar refractivity, and H-bond donors to correlate with antiarrhythmic IC50 values .
  • MD simulations : Simulate ligand-channel complexes (GROMACS, AMBER) to assess stability of binding over 100 ns trajectories .

Validation : Compare predicted activity with in vitro patch-clamp assays on HEK293 cells expressing Nav1.5 .

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